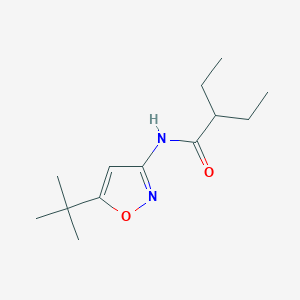![molecular formula C18H16N4O4S2 B4938842 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in lab experiments is its specificity towards BTK. The compound has been shown to selectively inhibit the activity of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. One of the directions is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the investigation of the potential toxicity of this compound towards normal cells is an important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicine and biotechnology. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound is necessary to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 4-(1,3-thiazol-2-ylamino)sulfonylphenylamine in the presence of acetic anhydride. The reaction yields the desired compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
4-acetamido-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-4-2-13(3-5-14)17(24)21-15-6-8-16(9-7-15)28(25,26)22-18-19-10-11-27-18/h2-11H,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYHWIQLFRTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)


![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)


![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

